molecular formula C8H5BrN2O B14849275 2-(2-Bromopyridin-3-YL)oxazole

2-(2-Bromopyridin-3-YL)oxazole

Cat. No.: B14849275
M. Wt: 225.04 g/mol
InChI Key: ODNDERNKNLTIFJ-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-3-YL)oxazole is a heterocyclic compound that contains both a pyridine and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-3-YL)oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed can then be oxidized to oxazoles using commercial manganese dioxide . Another common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the rapid and safe synthesis of oxazoles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloropyridin-3-YL)oxazole
  • 2-(2-Fluoropyridin-3-YL)oxazole
  • 2-(2-Iodopyridin-3-YL)oxazole

Uniqueness

2-(2-Bromopyridin-3-YL)oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

2-(2-bromopyridin-3-yl)-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H

InChI Key

ODNDERNKNLTIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)C2=NC=CO2

Origin of Product

United States

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